N-(4-Bromophenyl)maleamic acid N-(4-Bromophenyl)maleamic acid
Brand Name: Vulcanchem
CAS No.: 36847-86-6
VCID: VC21533754
InChI: InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
SMILES: C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol

N-(4-Bromophenyl)maleamic acid

CAS No.: 36847-86-6

Cat. No.: VC21533754

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)maleamic acid - 36847-86-6

Specification

CAS No. 36847-86-6
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
IUPAC Name 4-(4-bromoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Standard InChI Key DSNFUZCLEZJCRN-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br
SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br

Introduction

Chemical Identity and Properties

N-(4-Bromophenyl)maleamic acid is identified by multiple chemical identifiers across databases and commercial sources. Notably, there appear to be two distinct CAS registry numbers associated with this compound in the scientific literature.

Basic Identifiers

The compound's fundamental chemical identifiers are presented in Table 1.

ParameterValue
IUPAC Name(Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
Molecular FormulaC₁₀H₈BrNO₃
Molecular Weight270.08 g/mol
CAS Numbers59256-47-2, 36847-86-6
PubChem CID1551067
European Community (EC) Number666-227-8
Standard InChIInChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
InChIKeyDSNFUZCLEZJCRN-WAYWQWQTSA-N

Structural Characteristics

N-(4-Bromophenyl)maleamic acid contains several key functional groups that define its chemical behavior:

  • An amide linkage connecting the bromophenyl group to the maleic acid moiety

  • A carboxylic acid group providing acidic properties

  • A bromine atom in the para position of the phenyl ring, enhancing the compound's electrophilic character

  • A carbon-carbon double bond in the maleic acid portion, configured in the Z (cis) geometry

The structure features a planar arrangement around the amide bond, with the carbon-carbon double bond maintaining its characteristic Z-configuration .

Physical Properties

The compound typically appears as a crystalline solid with properties summarized in Table 2.

PropertyDescription
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents due to the presence of the carboxylic acid group and amide functionality
StabilityRelatively stable under normal conditions
ReactivityCan participate in reactions typical of carboxylic acids and amides

Synthesis and Production Methods

Standard Synthetic Route

The primary method for synthesizing N-(4-Bromophenyl)maleamic acid involves the nucleophilic addition of p-bromoaniline to maleic anhydride. This reaction leads to the opening of the anhydride ring, forming an amide bond while preserving the carbon-carbon double bond.

The reaction scheme can be represented as:

  • Maleic anhydride reacts with p-bromoaniline

  • Ring opening occurs through nucleophilic attack

  • The resulting product maintains the Z-configuration of the double bond

This synthetic approach is efficient and straightforward, making it suitable for both laboratory and industrial-scale production .

Reaction Conditions

The synthesis typically proceeds under mild conditions:

  • Room temperature or slight warming

  • Use of aprotic polar solvents (e.g., THF, acetone)

  • Moderate reaction times (typically 1-3 hours)

  • No special catalysts required

The reaction generally produces high yields (>90%) and the product can be purified by recrystallization from appropriate solvents.

Applications and Utility

Organic Synthesis Applications

N-(4-Bromophenyl)maleamic acid serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its applications include:

  • Intermediate for pharmaceutical active ingredients

  • Precursor for agrochemical development

  • Building block for specialty polymers

  • Starting material for heterocyclic compound synthesis

The presence of the bromine atom makes it especially valuable for cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for further functionalization of the molecule .

Pharmaceutical Relevance

In pharmaceutical research, this compound and its derivatives have been investigated for various biological activities:

  • Potential antimicrobial properties, particularly when converted to corresponding maleimides

  • Possible anti-inflammatory activity

  • Structural scaffolds for enzyme inhibitors

The bromine substituent provides a site for further modification, enabling the creation of diverse chemical libraries for drug discovery programs .

Materials Science

The compound's structural features make it relevant to materials science applications:

  • Monomer for specialty polymers with unique properties

  • Component in functional materials

  • Precursor for compounds used in electronic materials

The amide functionality allows for hydrogen bonding, which can influence the physical properties of resulting materials .

Hazard TypeClassification
Physical HazardsNot classified as flammable, explosive, or oxidizing
Health HazardsIrritant (skin, eyes, respiratory system)
Environmental HazardsData limited, handle with appropriate precautions

Comparative Analysis with Related Compounds

Structural Analogues

N-(4-Bromophenyl)maleamic acid belongs to a family of maleamic acids, which differ in their aromatic substituents. A comparison with related compounds provides insight into structure-activity relationships.

CompoundStructural DifferenceNotable Properties
N-Phenylmaleamic acidLacks bromine substituentLower molecular weight, potentially different solubility profile
N-(4-Chlorophenyl)maleamic acidChlorine instead of bromineSimilar reactivity, slightly different electronic properties
N-(4-Fluorophenyl)maleamic acidFluorine instead of bromineMore electron-withdrawing effect, potentially higher reactivity
N-(4-Bromophenyl)maleimideCyclized form (imide vs. acid)Increased stability, different reactivity profile, potential antimicrobial activity

Structure-Activity Considerations

The electronic and steric effects of the bromine substituent influence several properties:

  • Enhanced electrophilicity of the aromatic ring

  • Modified hydrogen bonding capabilities

  • Altered lipophilicity affecting solubility and membrane permeability

  • Potential for halogen bonding interactions with biological targets

These properties can be strategically modified through chemical transformations to optimize the compound for specific applications .

SupplierPurityPackaging OptionsAdditional Information
Matrix Scientific≥95%Various sizes availableMarketed as an irritant
Thermo Scientific97%1g, 5g, 25gPreviously part of Alfa Aesar portfolio
Other Suppliers95-97%Custom packaging availableVarious grades for different applications

Quality Considerations

When selecting N-(4-Bromophenyl)maleamic acid for research or industrial applications, several quality parameters should be considered:

  • Purity percentage (typically 95-97% commercially available)

  • Impurity profile

  • Isomeric purity (confirmation of Z-configuration)

  • Physical appearance

  • Lot-to-lot consistency

These factors can significantly impact the success of subsequent chemical reactions or applications .

Research Applications and Recent Findings

Antimicrobial Research

Some research has explored the antimicrobial potential of N-(4-Bromophenyl)maleamic acid and related compounds. In particular, the cyclized form (maleimide derivative) has shown promising antimicrobial activity against certain microorganisms. The maleamic acid itself serves as a precursor to these potentially bioactive molecules .

Crystal Structure Studies

The crystal structure of N-(4-Bromophenyl)maleamic acid has been determined and registered in crystallographic databases. These studies provide valuable information about the three-dimensional arrangement of the molecule in the solid state, including:

  • Bond lengths and angles

  • Molecular packing

  • Intermolecular interactions

  • Hydrogen bonding networks

This structural information contributes to understanding the compound's physical properties and potential interactions with biological targets .

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